3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds involving 1,2,4-triazolo and oxadiazole moieties, similar to the compound , has been detailed in several studies. A notable approach involves starting from commercially available chloropyridine carboxylic acids and proceeding through a series of reactions including amidoxime formation, hydrazinolysis, and cyclization processes to yield novel triazolo and oxadiazole derivatives (Karpina et al., 2019). This methodology highlights the complexity and multi-step nature of synthesizing such intricate heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related compounds, including pyridazine analogs and triazolopyridines, has been extensively studied using spectroscopic techniques and X-ray crystallography. For instance, Sallam et al. (2021) elucidated the structure of a pyridazine analog through NMR, IR, LC-MS, and XRD techniques, demonstrating the effectiveness of these methods in confirming the molecular structure of heterocyclic compounds (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of triazolo and oxadiazole derivatives is influenced by their functional groups and molecular framework. For example, Matcha et al. (2021) described the TBAI/TBHP-catalyzed oxidative cleavage of C=C double bonds in the synthesis of triazolopyridines, highlighting the chemical versatility of these compounds (Matcha et al., 2021).
Scientific Research Applications
Synthesis and Biological Assessment
- The synthesis of analogs bearing a 1,2,4-oxadiazole cycle, including compounds similar to the specified chemical, shows a variety of interesting biological properties. These compounds have been synthesized and their pharmacological activity predicted and studied (Karpina et al., 2019).
Characterization of Heterocyclic Derivatives
- Research on the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, related to the specified compound, involved characterizing new bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. This work contributed to the understanding of the properties and potential applications of such compounds (El‐Sayed et al., 2008).
Anti-Diabetic Drug Development
- A family of triazolo-pyridazine-6-yl-substituted piperazines, similar in structure to the specified compound, was synthesized and evaluated as potential anti-diabetic medications. These compounds were assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showcasing the potential therapeutic applications of such chemical structures (Bindu et al., 2019).
Structure Analysis and Theoretical Studies
- Detailed structure analysis and Density Functional Theory (DFT) calculations were performed on compounds like the specified chemical, highlighting their significance in medicinal chemistry. This research provides insights into the electronic properties and interaction energies of such compounds (Sallam et al., 2021).
Safety And Hazards
- Avoid contact with skin and eyes.
- Provide appropriate exhaust ventilation where dust is formed.
Future Directions
- Further research is needed to explore its pharmacological potential, including antimicrobial, antioxidant, and antiviral activities.
- In silico studies and molecular modeling can guide future drug design.
properties
IUPAC Name |
5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN7O/c15-10-3-4-11-18-19-12(22(11)20-10)5-6-13-17-14(21-23-13)9-2-1-7-16-8-9/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQKOTCTINKVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine |
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